Sulfisoxazole

Description

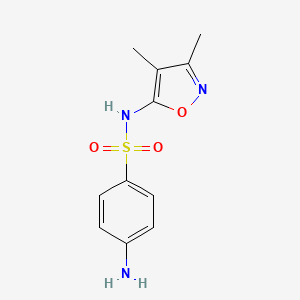

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUHCSRWZMLRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Record name | SULFISOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2200-44-4 (mono-hydrochloride salt), 6155-81-3 (mono-lithium salt) | |

| Record name | Sulfisoxazole [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021292 | |

| Record name | Sulfisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfisoxazole is an odorless white to yellowish crystalline powder. Slightly bitter taste. Acid to litmus. (NTP, 1992), Solid | |

| Record name | SULFISOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfisoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), White to off-white, odorless, crystalline powder. Sol in alcohol; freely sol in water. /Diethanolamine salt/, Soluble in alcohol, SOL IN DIETHYL ETHER (1 IN 800); SOL IN 5% AQ SODIUM BICARBONATE (1 IN 30), 1 G IN ABOUT 6700 ML WATER; SOL IN DIL HYDROCHLORIC ACID; 1 G IN ABOUT 10 ML BOILING ALCOHOL, In water, 300 mg/L at 37 °C, pH 4.5, 3.13e-01 g/L | |

| Record name | SID859862 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFISOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfisoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFISOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfisoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless prisms, White to slightly yellowish crystalline powder | |

CAS No. |

127-69-5 | |

| Record name | SULFISOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfisoxazole [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfisoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(3,4-dimethyl-5-isoxazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfafurazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740T4C525W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFISOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfisoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

383 to 388 °F (NTP, 1992), 194 °C, MP: 191 °C, MP: 195-198 °C | |

| Record name | SULFISOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfisoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFISOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfisoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sulfisoxazole's Mechanism of Action on Dihydropteroate Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of sulfisoxazole, a sulfonamide antibiotic, on its target enzyme, dihydropteroate synthetase (DHPS). This compound acts as a competitive inhibitor of DHPS, a crucial enzyme in the bacterial folate biosynthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the synthesis of dihydrofolic acid, a precursor essential for bacterial DNA and protein synthesis. This guide details the molecular interactions, presents available quantitative data on its inhibitory activity, outlines experimental protocols for studying this mechanism, and provides visual representations of the relevant pathways and workflows.

Introduction

Sulfonamide antibiotics were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice. This compound is a short-acting sulfonamide effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its primary target is dihydropteroate synthetase (DHPS), an enzyme essential for the de novo synthesis of folate in bacteria.[2][3] Since mammals obtain folate from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[4] Understanding the precise mechanism of action of this compound at the molecular level is critical for overcoming mechanisms of resistance and for the development of novel antimicrobial agents.

The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthetase

The bacterial folate biosynthesis pathway is a series of enzymatic reactions that produce tetrahydrofolate, a vital cofactor in the synthesis of nucleotides (purines and thymidine) and certain amino acids such as methionine.[3][5] Dihydropteroate synthetase (DHPS) catalyzes a key step in this pathway: the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[6][7] This reaction is essential for the production of dihydrofolate and, subsequently, tetrahydrofolate.

Molecular Mechanism of Action of this compound

This compound is a structural analog of PABA.[4] This structural similarity allows it to act as a competitive inhibitor of DHPS.[2] this compound binds to the PABA-binding site on the DHPS enzyme, thereby preventing PABA from binding and halting the synthesis of 7,8-dihydropteroate.[7] This inhibition is reversible and concentration-dependent. The blockage of this crucial step in the folate pathway leads to a depletion of the tetrahydrofolate pool, which in turn inhibits DNA replication and protein synthesis, ultimately resulting in a bacteriostatic effect.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. toku-e.com [toku-e.com]

- 5. Folate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Sulfisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole, a sulfonamide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy lies in its ability to competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methods of this compound, tailored for a technical audience.

Chemical Structure and Identification

This compound, also known as sulfafurazole, is a synthetic organic compound belonging to the sulfonamide class of drugs.[1] Its chemical structure is characterized by a sulfanilamide core linked to a dimethyl-isoxazole moiety.

| Identifier | Value |

| IUPAC Name | 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide[2] |

| Synonyms | Sulfafurazole, Sulphafurazole[1][2] |

| CAS Number | 127-69-5[2] |

| Molecular Formula | C₁₁H₁₃N₃O₃S[2] |

| Molecular Weight | 267.31 g/mol [2] |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| pKa | 5.0 | [3] |

| Melting Point | 194 °C | [4] |

| LogP (Octanol/Water) | 1.01 | [5] |

| Water Solubility | 0.13 mg/mL at 25°C | [6] |

| Solubility in Ethanol | Soluble | [7] |

| Solubility in Acetone | Soluble | [8] |

| Appearance | White to slightly yellowish crystalline powder | [6][7] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][4] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid, a crucial precursor in the synthesis of folic acid. Folic acid is essential for the de novo synthesis of purines and thymidine, which are vital for DNA and RNA synthesis in bacteria. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and ultimately inhibiting bacterial growth and replication.[1][2][3] Mammalian cells are unaffected as they do not synthesize their own folic acid but rather obtain it from their diet.

The following diagram illustrates the inhibition of the bacterial folic acid synthesis pathway by this compound.

Caption: Inhibition of Dihydropteroate Synthase by this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process starting from acetanilide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and prevent side product formation. The mixture is then slowly warmed to room temperature and stirred until the reaction is complete.

-

Isolation: The reaction mixture is carefully poured onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride. The solid product is then collected by vacuum filtration, washed with cold water, and dried.

Step 2: Condensation and Hydrolysis

-

Condensation: The synthesized 4-acetamidobenzenesulfonyl chloride is reacted with 5-amino-3,4-dimethylisoxazole in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like acetone or dichloromethane. The base neutralizes the hydrochloric acid formed during the reaction. The reaction is typically stirred at room temperature for several hours.

-

Hydrolysis: The resulting N-acetylthis compound is then hydrolyzed to remove the acetyl protecting group. This is achieved by heating the compound in an acidic solution (e.g., dilute hydrochloric acid) or a basic solution (e.g., sodium hydroxide).

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as aqueous ethanol or isopropanol, to yield a pure crystalline product.

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General Workflow for the Synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly used for the quantification of this compound in pharmaceutical formulations.

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile, water, and an acid (e.g., acetic acid or trifluoroacetic acid) in a suitable ratio (e.g., 30:69:1 v/v/v).[8]

-

Flow Rate: 1.0 - 2.0 mL/min[8]

-

Detection: UV at 254 nm[8]

-

Internal Standard: Sulfadimethoxine can be used as an internal standard for improved accuracy and precision.

-

Sample Preparation:

-

Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase or a suitable solvent.

-

Solutions: Dilute an accurate volume of the solution with the mobile phase to a suitable concentration.

-

-

Standard Preparation: Prepare a stock solution of USP this compound Reference Standard in the mobile phase and dilute to a series of concentrations to construct a calibration curve.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the determination of this compound.

-

Solvent: Methanol or a suitable buffer solution.

-

Wavelength of Maximum Absorbance (λmax): Approximately 271 nm in methanol.[8]

-

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Measure the absorbance of the standard solutions at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Prepare the sample solution and measure its absorbance.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide group, the S=O stretching of the sulfonyl group, and the aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound by identifying the chemical shifts and coupling patterns of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.[2]

Pharmacokinetics and Metabolism

This compound is readily absorbed from the gastrointestinal tract following oral administration.[6] It is widely distributed throughout the body and is approximately 85-90% bound to plasma proteins.[8] The plasma half-life of this compound is in the range of 5-8 hours.[8] The primary route of elimination is through renal excretion, with about 95% of the drug being excreted in the urine.[8] A significant portion of the excreted drug is in the form of its major metabolite, N⁴-acetyl-sulfisoxazole, which is less soluble than the parent drug and can potentially lead to crystalluria.[1]

The metabolic pathway of this compound is illustrated below.

Caption: Metabolic Pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical and pharmacological aspects of this compound. The information presented, including its structure, properties, mechanism of action, synthesis, and analytical methods, serves as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. A thorough understanding of these fundamental characteristics is essential for the continued study and application of this important antibiotic.

References

- 1. Site-specific binding of a water molecule to the sulfa drugs sulfamethoxazole and this compound: a laser-desorption isomer-specific UV and IR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of this compound and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. This compound Acetyl Analyzed with HPLC - AppNote [mtc-usa.com]

- 6. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand [mdpi.com]

- 7. ijrpr.com [ijrpr.com]

- 8. academic.oup.com [academic.oup.com]

The Pharmacokinetic Profile of Sulfisoxazole: An In-depth Guide for Animal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole is a short-acting sulfonamide antibiotic that has been utilized for its bacteriostatic activity against a wide range of gram-negative and gram-positive organisms.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial synthesis of folic acid.[2] Understanding the pharmacokinetics and bioavailability of this compound in various animal models is paramount for preclinical drug development, enabling researchers to predict its efficacy and safety profile before human trials. This technical guide provides a comprehensive overview of the existing data on the pharmacokinetics of this compound in key animal models, with a focus on data presentation, experimental protocols, and visual representations of core concepts.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been investigated in several animal species, revealing significant interspecies variations. This section summarizes the key pharmacokinetic parameters in dogs, swine, and mice.

Canine Models

A study comparing the pharmacokinetics of this compound in dogs, swine, and humans provided detailed insights into its disposition in a canine model.[3]

Table 1: Pharmacokinetic Parameters of this compound in Dogs [3]

| Parameter | Intravenous Administration | Oral Administration |

| Distribution Half-life (t½α) | 4.08 hr | - |

| Elimination Half-life (t½β) | 33.74 hr | - |

| Volume of Central Compartment (Vc) | 10.6 L | - |

| Steady-State Volume of Distribution (Vss) | 17.2 L | - |

| Percentage of Dose Excreted in Urine | 42.2% | 29.4% |

| Bioavailability (F) | - | 69.8% |

| Protein Binding | 30-50% | 30-50% |

Porcine Models

The same comparative study also detailed the pharmacokinetic profile of this compound in swine.[3]

Table 2: Pharmacokinetic Parameters of this compound in Swine [3]

| Parameter | Intravenous Administration | Oral Administration |

| Distribution Half-life (t½α) | 1.30 hr | - |

| Elimination Half-life (t½β) | 46.39 hr | - |

| Volume of Central Compartment (Vc) | 10.5 L | - |

| Steady-State Volume of Distribution (Vss) | 30.3 L | - |

| Percentage of Dose Excreted in Urine | 30.7% | 18.3% |

| Bioavailability (F) | - | 100.0% |

| Protein Binding | 40-60% | 40-60% |

Murine Models

Research in mice has highlighted the saturable nature of this compound's pharmacokinetics at higher doses and its extensive metabolism.

A study in mice revealed that the absorption, metabolism, and/or excretion of this compound may become saturated at doses greater than 700 mg/kg.[4] A key finding in this model is that the systemic exposure to the N4-acetylated metabolite (N4AS) was significantly greater than that of the parent drug, this compound.[4] This is a notable difference compared to humans and rats.[4]

Rodent Models (Rats)

In rats, studies have focused on the biotransformation of this compound prodrugs. For instance, N(1)-acetyl this compound (N1AS) is rapidly converted to this compound and its N(4)-acetyl this compound (N4AS) metabolite.[5] Interestingly, the relative bioavailability of N1AS compared to this compound was found to be approximately two, suggesting that a lower dose of the prodrug could achieve the same systemic exposure to this compound.[5]

Experimental Protocols

The following section outlines a generalized methodology for conducting a pharmacokinetic study of this compound in an animal model, based on the protocols described in the cited literature.

1. Animal Models and Housing:

-

Species: Healthy adult animals (e.g., dogs, swine, mice, rats) of a specific strain and age range should be used.

-

Housing: Animals should be housed in temperature- and humidity-controlled facilities with a standard light-dark cycle. They should have access to standard laboratory chow and water ad libitum.

-

Acclimatization: A suitable acclimatization period should be allowed before the commencement of the study.

2. Drug Administration:

-

Formulation: this compound can be administered as a solution or suspension in a suitable vehicle.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection, typically into a major vein (e.g., cephalic vein in dogs).

-

Oral (PO): Administered via gavage.

-

-

Dosage: The dose will vary depending on the animal model and the objectives of the study.

3. Sample Collection:

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

-

Urine Collection: For excretion studies, urine can be collected using metabolism cages over a specified period.

4. Sample Processing and Analysis:

-

Plasma/Serum Separation: Blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.

-

Analytical Method: The concentration of this compound and its metabolites in plasma/serum and urine is typically determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS/MS) detection.[4][5]

5. Pharmacokinetic Analysis:

-

The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Bioavailability (F) is calculated as the ratio of the AUC after oral administration to the AUC after intravenous administration, corrected for the dose.

Mandatory Visualizations

The following diagrams illustrate key processes in the pharmacokinetic evaluation of this compound.

Caption: Generalized workflow for an in vivo pharmacokinetic study.

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway.

Conclusion

The pharmacokinetics of this compound exhibit considerable variability across different animal models. Dogs show a longer elimination half-life compared to swine, while swine exhibit complete oral bioavailability.[3] In mice, this compound undergoes extensive metabolism to its N4-acetylated form, and its pharmacokinetics can be saturable at high doses.[4] These species-specific differences underscore the importance of selecting the appropriate animal model for preclinical studies and carefully interpreting the data in the context of interspecies scaling. This guide provides a foundational understanding for researchers and drug development professionals working with this compound, aiding in the design of future studies and the translation of preclinical findings.

References

- 1. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics of this compound compared in humans and two monogastric animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of this compound and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of N(1)-acetyl this compound and its metabolites, and relative bioavailability compare to this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Antibacterial spectrum of Sulfisoxazole against gram-positive and gram-negative bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfisoxazole is a short-acting sulfonamide antibiotic that exhibits a broad spectrum of bacteriostatic activity against a variety of gram-positive and gram-negative bacteria.[1][2] Its therapeutic efficacy is rooted in its ability to competitively inhibit dihydropteroate synthetase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2] This action prevents the synthesis of essential nucleic acids and amino acids, thereby halting bacterial growth and replication. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting quantitative data on its activity, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be used clinically. This compound, a prominent member of this class, has been utilized for the treatment of various bacterial infections.[2] Understanding its precise spectrum of activity is crucial for its appropriate clinical application and for guiding further drug development efforts. This guide aims to provide a comprehensive resource for researchers and professionals in the field by consolidating key data and methodologies related to the antibacterial properties of this compound.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[2] Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids.[3] Mammalian cells, in contrast, obtain folic acid from their diet, making this pathway an excellent target for selective toxicity.[4]

This compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3] By binding to the active site of DHPS, this compound prevents the condensation of PABA with dihydropteroate diphosphate, a crucial step in the synthesis of dihydrofolic acid.[4] The subsequent depletion of dihydrofolic acid and its active form, tetrahydrofolic acid, leads to the cessation of bacterial growth.[3]

This compound's competitive inhibition of DHPS.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against a range of gram-positive and gram-negative bacteria. Data is presented as MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | 50 | 32 - 64 | >512 | [5][6] |

| Streptococcus pneumoniae | - | - | - | Data not available |

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | - | - | >512 | [7] |

| Pseudomonas aeruginosa | - | >1000 | >1000 | [8] |

Note: Data for some species is limited or presented as a range in the cited literature. Further studies are needed to establish comprehensive MIC50 and MIC90 values.

Experimental Protocols

The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Experimental Workflow:

Workflow for Broth Microdilution MIC Testing.

Detailed Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: From a pure culture, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Dilute the standardized inoculum in CAMHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C in ambient air for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination.

Experimental Workflow:

Workflow for Agar Dilution MIC Testing.

Detailed Methodology:

-

Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate. A growth control plate (no antibiotic) should also be inoculated.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound remains a relevant antibacterial agent with a well-defined mechanism of action against a broad range of bacteria. This guide provides a consolidated resource of its antibacterial spectrum, with a focus on quantitative data and standardized experimental protocols. The provided information is intended to support researchers and drug development professionals in their efforts to understand and utilize this important antimicrobial compound. Further research is warranted to expand the quantitative data on the susceptibility of various clinically relevant bacterial species to this compound.

References

- 1. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Sulfisoxazole as a Competitive Inhibitor of Para-Aminobenzoic Acid (PABA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of sulfisoxazole as a competitive inhibitor of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. Sulfonamides, including this compound, are structural analogs of PABA and act by inhibiting the enzyme dihydropteroate synthase (DHPS), a critical component in the de novo synthesis of folate in bacteria.[1][2] This guide details the biochemical pathway, the kinetics of competitive inhibition, and provides experimental protocols for the determination of inhibitory constants. Quantitative data for related sulfonamides are presented to offer a comparative context for the inhibitory potency of this compound.

Introduction: The Bacterial Folic Acid Synthesis Pathway

Bacteria, unlike mammals, are incapable of utilizing exogenous folate and therefore must synthesize it de novo.[2] This metabolic pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleic acids (purines and thymidine) and certain amino acids.[3] The inability of mammals to synthesize folate, relying instead on dietary intake, makes the bacterial folate synthesis pathway an attractive target for antimicrobial agents.

The synthesis of dihydrofolate, the precursor to THF, involves several enzymatic steps. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[4][5]

Caption: Bacterial folic acid synthesis pathway.

Mechanism of Action: Competitive Inhibition by this compound

This compound is a sulfonamide antibiotic that functions as a competitive inhibitor of dihydropteroate synthase (DHPS).[3][6] Its efficacy stems from its structural similarity to PABA, the natural substrate of DHPS. This structural analogy allows this compound to bind to the active site of the enzyme, thereby preventing the binding of PABA and halting the synthesis of 7,8-dihydropteroate.[1] This mode of action is bacteriostatic, as it inhibits bacterial growth and replication rather than directly killing the cells.

The competitive nature of this inhibition means that the effect of this compound can be overcome by increasing the concentration of PABA. The inhibition constant (Ki) is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity and a more potent inhibitor.

Caption: Mechanism of competitive inhibition of DHPS by this compound.

Quantitative Analysis of DHPS Inhibition

One study on Pneumocystis carinii found that folate biosynthesis was approximately equally sensitive to inhibition by sulfamethoxazole, sulfachlorpyridazine, sulfamethoxypyridazine, this compound, and sulfathiazole, suggesting their inhibitory activities are comparable.

Table 1: Inhibition Constants (Ki) and IC50 Values for Various Sulfonamides against Dihydropteroate Synthase (DHPS)

| Sulfonamide | Organism | Ki (μM) | IC50 (μM) | Reference |

| Sulfadiazine | Escherichia coli | 2.5 | - | [5] |

| Sulfamethoxazole | Plasmodium falciparum | - | Varies by strain | [4] |

| Dapsone | Escherichia coli | 5.9 | 20 | [5] |

Note: Ki and IC50 values can vary depending on the specific bacterial species, enzyme isoform, and experimental conditions.

Experimental Protocols

Expression and Purification of Recombinant Dihydropteroate Synthase (DHPS)

Accurate in vitro kinetic analysis requires a pure and active enzyme. The following is a general workflow for the expression and purification of recombinant DHPS, which can be adapted for specific bacterial species.

Caption: General workflow for DHPS expression and purification.

Dihydropteroate Synthase (DHPS) Inhibition Assay

A continuous spectrophotometric assay is a common method for determining the kinetic parameters of DHPS and the inhibition constants of compounds like this compound. This coupled-enzyme assay monitors the oxidation of NADPH at 340 nm.

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) in the presence of NADPH. The rate of NADPH oxidation is directly proportional to the rate of dihydropteroate formation by DHPS.

Materials:

-

Purified recombinant DHPS

-

Purified recombinant DHFR

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

This compound (or other inhibitor)

-

NADPH

-

Reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of DHPPP, PABA, NADPH, and this compound in appropriate solvents (e.g., reaction buffer or DMSO for the inhibitor).

-

Prepare a range of dilutions of PABA (for Km determination) and this compound (for Ki determination).

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following components in order:

-

Reaction buffer

-

NADPH (final concentration typically 100-200 μM)

-

DHFR (in excess to ensure it is not rate-limiting)

-

DHPS (at a fixed, optimized concentration)

-

Varying concentrations of PABA (for Km determination) or a fixed, saturating concentration of PABA and varying concentrations of this compound (for Ki determination).

-

-

Incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to allow the components to equilibrate.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding DHPPP to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using the microplate reader. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates of NADPH oxidation) from the linear portion of the absorbance vs. time plots.

-

For Km of PABA: Plot the initial velocities against the corresponding PABA concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

For Ki of this compound:

-

Perform the assay with a fixed concentration of PABA and varying concentrations of this compound.

-

Plot the initial velocities against the this compound concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

To determine the Ki for a competitive inhibitor, perform the experiment at multiple fixed concentrations of both PABA and this compound. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[PABA]) for each inhibitor concentration. The lines will intersect on the y-axis, and the apparent Km will increase with increasing inhibitor concentration. The Ki can be calculated from the relationship: Km,app = Km (1 + [I] / Ki) where Km,app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

-

-

Conclusion

This compound remains a clinically relevant antibiotic due to its targeted mechanism of action against the bacterial folic acid synthesis pathway. Its function as a competitive inhibitor of dihydropteroate synthase is a classic example of rational drug design based on the structural analogy to a natural substrate. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other sulfonamides, enabling further research into their efficacy, the development of new derivatives to combat resistance, and a deeper understanding of their molecular interactions with the target enzyme. While specific quantitative inhibition data for this compound is sparse in publicly available literature, the provided comparative data and methodologies empower researchers to perform these critical evaluations.

References

- 1. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ila.ilsl.br [ila.ilsl.br]

- 3. card.mcmaster.ca [card.mcmaster.ca]

- 4. pnas.org [pnas.org]

- 5. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. toku-e.com [toku-e.com]

In Vitro Antibacterial Efficacy of Sulfisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Sulfisoxazole, a member of the sulfonamide class of antibiotics. It details the drug's mechanism of action, summarizes its quantitative effects on various bacterial species, and outlines the standardized experimental protocols used for its evaluation. This document is intended to serve as a practical resource for laboratory researchers and professionals involved in the discovery and development of antibacterial agents.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. This pathway is therefore an attractive target for selective antimicrobial therapy.

The primary target of this compound is dihydropteroate synthetase . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine precursor to form dihydropteroic acid, a direct precursor to dihydrofolic acid. Due to its structural similarity to PABA, this compound competes for the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid.[1][2][3] The subsequent depletion of essential downstream metabolites, such as purines and thymidine required for DNA synthesis, leads to the cessation of bacterial growth and replication.

Caption: this compound competitively inhibits dihydropteroate synthetase.

Quantitative Antibacterial Activity

The in vitro activity of this compound is quantified using two primary methods: Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test. The interpretation of these results is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[1][4]

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] For sulfonamides, the endpoint is often read as the concentration that inhibits ≥80% of bacterial growth compared to a control.[5][6]

| Organism Group | Antimicrobial Agent | MIC (µg/mL) Interpretive Criteria |

| Susceptible (S) | ||

| Enterobacterales (uncomplicated UTI only) | Sulfonamides (represented by this compound) | ≤256 |

| Staphylococcus aureus | Sulfonamides | Varies (e.g., 32-512) |

Note: Data is based on CLSI guidelines for urinary tract isolates. MIC values for Staphylococcus can vary significantly based on the strain and presence of resistance mechanisms.[7][8]

Zone of Inhibition

The disk diffusion method involves placing a paper disk impregnated with a specific concentration of this compound onto an agar plate inoculated with the test bacterium. The diameter of the zone of no growth around the disk is measured and interpreted according to standardized breakpoints.[9]

| Organism Group | Disk Content | Zone Diameter (mm) Interpretive Criteria |

| Susceptible (S) | ||

| Enterobacterales | 300 µg | ≥17 |

| Staphylococcus spp. | 300 µg | ≥17 |

Note: Data is based on CLSI M100 standards. The disk content for this compound is typically 250 µg or 300 µg.

Experimental Protocols

Accurate and reproducible assessment of in vitro antibacterial activity requires adherence to standardized protocols. The following sections detail the methodologies for the broth microdilution and agar disk diffusion tests.

Caption: Standardized workflow for determining in vitro antibacterial susceptibility.

Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration of an antibiotic in a liquid medium.[3][10]

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range. The final volume in each well is typically 50 µL or 100 µL.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies.

-

Suspend the colonies in a suitable broth (e.g., tryptic soy broth) or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[2]

-

Dilute this adjusted suspension (typically 1:150) in broth to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL after inoculation.[3]

-

-

Inoculation and Incubation:

-

Within 15 minutes of standardization, inoculate each well of the microtiter plate with the diluted bacterial suspension.

-

Cover the plate and incubate at 35°C ± 2°C in ambient air for 18-24 hours.

-

-

Interpretation of Results:

-

Following incubation, examine the wells for visible turbidity (bacterial growth).

-

The MIC is the lowest concentration of this compound that shows no visible growth (or ≥80% inhibition of growth compared to the control).[6]

-

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[2][9]

-

Inoculum Preparation:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard as described in the broth microdilution method.[2]

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate approximately 60 degrees each time) to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Disks:

-

Using sterile forceps or a dispenser, place a this compound disk (typically 300 µg) onto the surface of the agar.

-

Gently press the disk to ensure complete contact with the agar surface. Disks should be spaced far enough apart to prevent overlapping of inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C in ambient air for 18-24 hours.

-

-

Interpretation of Results:

-

After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition in millimeters (mm).

-

For sulfonamides, slight growth (up to 20% of the lawn) may occur within the zone and should be ignored.[6]

-

Compare the measured zone diameter to the standardized interpretive chart (e.g., from CLSI M100) to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R).[4]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. clsi.org [clsi.org]

- 4. iacld.com [iacld.com]

- 5. researchgate.net [researchgate.net]

- 6. Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 8. In vitro trials of some antimicrobial combinations against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

The Discovery and Enduring Legacy of Sulfisoxazole: A Technical Overview

Introduction

Sulfisoxazole, a short-acting sulfonamide antibacterial agent, represents a significant milestone in the history of antimicrobial chemotherapy. As one of the first broadly effective systemic antibacterial drugs, its discovery and development paved the way for the modern antibiotic era. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental protocols related to this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this foundational therapeutic agent.

Discovery and Historical Development

The journey of this compound is rooted in the pioneering work on sulfonamides in the 1930s. The first commercially viable sulfonamide, Prontosil, was discovered in the laboratories of Bayer AG and was found to be a prodrug, metabolizing in the body to its active form, sulfanilamide.[1] This breakthrough ignited a wave of research to synthesize more effective and less toxic sulfonamide derivatives.

This compound (also known as sulfafurazole) was developed by Hoffmann-La Roche and received FDA approval in 1948.[2][3] Its development was a significant advancement, offering a broader spectrum of activity and improved solubility characteristics compared to its predecessors, which helped to reduce the risk of crystalluria (crystal formation in the urine), a common side effect of early sulfa drugs.

The timeline below outlines the key milestones in the history of this compound and the broader class of sulfonamide antibiotics.

Caption: Historical timeline of this compound's development.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway.[4][5] Unlike humans, who obtain folic acid (Vitamin B9) from their diet, many bacteria must synthesize it de novo. This metabolic pathway is therefore an ideal target for selective toxicity.

The specific target of this compound is the enzyme dihydropteroate synthetase (DHPS) . This compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competing with PABA for the active site of the enzyme, this compound prevents the condensation of PABA with dihydropteroate diphosphate. This reaction is a critical step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, pyrimidines, and certain amino acids required for bacterial DNA, RNA, and protein synthesis.[6]

Caption: Mechanism of action of this compound.

Physicochemical and Pharmacokinetic Properties

The clinical utility of a drug is defined by its chemical and biological properties. This compound is characterized by its relatively short duration of action and good absorption and excretion profiles.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₃O₃S | [7] |

| Molar Mass | 267.31 g/mol | [7] |

| Appearance | White to slightly yellowish, odorless, crystalline powder | |

| Solubility (DMSO) | 53 mg/mL | [8] |

| Route of Administration | Oral | [5] |

| Protein Binding | ~85% | |

| Metabolism | Primarily hepatic (N4-acetylation) | [5] |

| Elimination Half-Life | 4.6 to 7.8 hours | |

| Excretion | Primarily renal; 97% recovered in urine within 48 hours (52% as intact drug, 45% as N4-acetylated metabolite) | [5] |

Experimental Protocols

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A common laboratory and industrial method involves the condensation of a protected sulfonyl chloride with an appropriate amine, followed by deprotection.

General Synthesis Protocol:

-

Protection: p-Aminobenzenesulfonamide is first protected, typically through acetylation of the amino group, to form p-acetylaminobenzenesulfonyl chloride.

-

Condensation: The resulting p-acetylaminobenzenesulfonyl chloride is reacted with 3,4-dimethyl-5-aminoisoxazole in the presence of a base (like pyridine) to facilitate the condensation reaction.[4]

-

Deprotection (Hydrolysis): The acetyl protecting group is then removed by acid or base hydrolysis to yield the final product, this compound.

-

Purification: The final compound is purified through recrystallization to achieve the desired purity for pharmaceutical use.

Caption: General workflow for the chemical synthesis of this compound.

Analytical Methods

The characterization and quantification of this compound and its metabolites rely on standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used to quantify this compound and its primary metabolite, N1-acetylthis compound, in biological fluids like plasma and urine.[7]

-

Thin-Layer Chromatography (TLC): TLC is employed as a complementary, semi-quantitative method for separation and identification.[7]

Evolution of Therapeutic Applications

Initially, this compound was widely used for a variety of bacterial infections. Its primary applications included:

-

Urinary Tract Infections (UTIs): Due to its high concentration in the urine, it was a mainstay for treating acute, uncomplicated UTIs.[5]

-

Acute Otitis Media: It was often combined with erythromycin for the treatment of ear infections in children.

-

Meningococcal Meningitis: It was used as a treatment for meningitis, although other agents are now preferred.[5]

-

Other Infections: It has been used for trachoma, inclusion conjunctivitis, nocardiosis, and chancroid.[5]

While the advent of more potent antibiotics has reduced its use as a first-line agent for many conditions, this compound remains relevant. More recently, its potential has been explored in other therapeutic areas. Pre-clinical studies have investigated its use in inhibiting lipolysis in cancer-associated cachexia, demonstrating the potential for repurposing this well-established drug.[9]

Conclusion

This compound holds a significant place in the history of medicine. From its origins in the early era of antibacterial discovery to its establishment as a reliable therapeutic agent, it has saved countless lives and provided a foundation for the development of subsequent antimicrobial drugs. Its mechanism as a competitive inhibitor of dihydropteroate synthetase is a classic example of targeted chemotherapy. While its clinical applications have evolved, the principles of its discovery and action continue to inform modern drug development, and ongoing research may yet uncover new roles for this historic molecule.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Sulfafurazole - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 7. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Repurposing of Antibiotic this compound Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Sulfisoxazole: A Technical Guide for Formulation Development

Introduction

Sulfisoxazole is a short-acting sulfonamide antibiotic effective against a wide spectrum of gram-positive and gram-negative bacteria.[1][2] Its primary application is in the treatment of urinary tract infections, where its solubility characteristics in urine are particularly advantageous.[3] A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for the rational development of stable, effective, and bioavailable dosage forms. This technical guide provides an in-depth overview of the essential physicochemical characteristics of this compound, offering critical data and standardized methodologies for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a white to slightly yellowish, odorless, and slightly bitter crystalline powder.[3][4][5] Key identifying and physical properties are summarized in the table below.

Table 1: Summary of General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide | [6] |

| Molecular Formula | C₁₁H₁₃N₃O₃S | [4][5] |

| Molecular Weight | 267.3 g/mol | [4][5][6] |

| Appearance | White to slightly yellowish crystalline powder | [4][7] |

| Melting Point | 191 - 195 °C | [1][2][5][8][9] |

| pKa | pKa₁ = 1.5 (amino group)pKa₂ = 5.0 (sulfonamide moiety) | [1][4][7] |

| LogP (Octanol/Water) | 1.01 |[9] |

Solubility Profile

The solubility of this compound is a critical parameter influencing its dissolution and absorption. It is slightly soluble in water, but its solubility is highly dependent on the pH of the medium due to its amphoteric nature, possessing both a weakly basic amino group and a weakly acidic sulfonamide group.

pH-Dependent Aqueous Solubility

The acidic sulfonamide moiety (pKa ≈ 5.0) allows for the formation of soluble salts in alkaline conditions, significantly increasing its solubility at pH values above its pKa.[1][3] This property is particularly beneficial for its use in urinary tract infections, as it reduces the risk of crystalluria in the typically neutral to alkaline pH of urine.[3]

Table 2: pH-Dependent Aqueous Solubility of this compound

| pH | Solubility | Reference(s) |

|---|---|---|

| 5.0 | 43 mg/dL | [3] |

| 6.0 | 196 mg/dL (or 350 mg/100 mL) | [3][4][10] |

| 7.0 | 1.7 g/dL | [3] |

| 8.0 | 17 g/dL |[3] |

Solubility in Organic Solvents

This compound exhibits varied solubility in common organic solvents, which is important information for developing non-aqueous formulations or during manufacturing processes.

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

|---|---|---|

| Acetone | 50 mg/mL (complete) | [5] |

| Chloroform | 29.0 mg/mL | [7] |

| Dimethylformamide (DMF) | 50 mg/mL | [6] |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL | [6] |

| 95% Ethanol | 5.7 mg/mL | [7] |

| Methanol | 4.93 mg/mL | [7] |

| Ether | 0.94 mg/mL |[7] |

Solid-State Characterization

Melting Point

The melting point of this compound is consistently reported in the range of 191-195 °C.[1][2][5][8][9] A sharp melting range is indicative of high purity.

Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[11] Different polymorphs of an API can have different physicochemical properties, including solubility, dissolution rate, and stability, which can ultimately impact the drug product's bioavailability and efficacy.[12] The sulfonamide class of compounds is known to exhibit polymorphism.[13] While specific polymorphic forms of this compound are not detailed in the provided literature, it is a critical parameter that must be investigated during formulation development. Polymorph screening and characterization are essential to ensure consistent product quality and performance.

Stability Profile